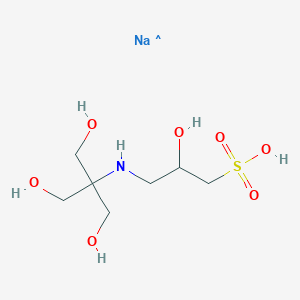
Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate
Overview
Description
Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate, also known as TAPS sodium salt, is a compound with the molecular formula C7H16NNaO6S . It has a molecular weight of 265.26 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a sodium ion, a sulfonate group, and a hydroxymethylpropan-2-yl group . The InChI string representation of the molecule isInChI=1S/C7H17NO6S.Na/c9-4-7(5-10,6-11)8-2-1-3-15(12,13)14;/h8-11H,1-6H2,(H,12,13,14);/q;+1/p-1 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 265.26 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.Scientific Research Applications
Biological Buffer
TAPSO sodium salt is a biological buffer with a useful pH range of 7.7-9.1 . It is used in various biological and biochemical research applications due to its ability to maintain a stable pH environment, which is crucial for many biological reactions .
Capillary Electrophoresis
TAPSO sodium salt has been utilized in capillary electrophoresis of materials such as DNA and DNA-dye complexes . Capillary electrophoresis is a technique used to separate ionic species by their charge and frictional forces .
Planar Chromatography
Dyes have been separated by planar chromatography with electro osmotic flow using 1 mM TAPS in the mobile phase . Planar chromatography is a separation technique in which the stationary phase is present as or on a plane .
Stability Constants Investigation
The stability constants of metal ions with TAPS have been investigated by capillary electrophoresis . This application is important in understanding the behavior of metal ions in different environments .
Inhibition of Connexin Channel Activity
TAPSO sodium salt has been shown to inhibit connexin channel activity . Connexin channels are crucial for cell-to-cell communication and their inhibition can be important in studying various biological processes .
Diagnostic Assay Manufacturing
TAPSO sodium salt is used in diagnostic assay manufacturing . Diagnostic assays are tests that are used to assess specific types of conditions or diseases .
Stabilizing Lysozyme Against Thermal Denaturation
TAPS buffer also aids in stabilizing lysozyme against thermal denaturation . Lysozyme is an enzyme that damages bacterial cell walls, and its stability is crucial for its function .
Mechanism of Action
TAPSO sodium salt, also known as Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)-2-hydroxypropane-1-sulfonate or 3-[N-Tris(Hydroxymethyl)Methylamino]-2-Hydroxypropanesulfonic Acid Sodium Salt, is a commonly used biological buffer in biochemical and molecular biology studies .
Target of Action
TAPSO sodium salt primarily targets the pH of the medium in which it is used. It is a zwitterionic buffer that helps maintain the required pH of the medium .
Mode of Action
TAPSO sodium salt interacts with its target (the medium’s pH) by resisting changes in the pH. It exhibits properties such as high water solubility, inertness, stability, and extremely low absorbance of ultraviolet-visible (UV-vis) light .
Biochemical Pathways
Instead, it provides a stable pH environment that is crucial for various biochemical reactions and pathways to proceed correctly .
Pharmacokinetics
It is highly soluble in water , which can impact its distribution in aqueous solutions.
Result of Action
The primary result of TAPSO sodium salt’s action is the maintenance of a stable pH environment. This stability is crucial for various biological and biochemical experiments, including cell culture operations and capillary electrophoresis . It also aids in stabilizing lysozyme against thermal denaturation .
Action Environment
The action of TAPSO sodium salt can be influenced by environmental factors such as temperature and the presence of other ions in the solution. It is generally stable and maintains its buffering capacity within a useful ph range of 77-91 . It is recommended to store the prepared solution at 4°C for better results .
properties
IUPAC Name |
sodium;3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO7S.Na/c9-3-7(4-10,5-11)8-1-6(12)2-16(13,14)15;/h6,8-12H,1-5H2,(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRADYQRMWVBZEH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])O)NC(CO)(CO)CO.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NNaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105140-25-8 | |
| Record name | 105140-25-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















